N-(ピペリジン-4-イル)-4'-(トリフルオロメチル)ビフェニル-2-カルボキサミド

概要

説明

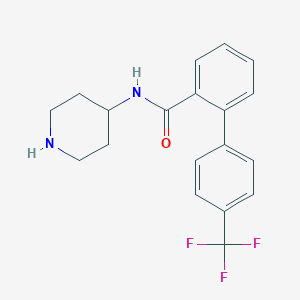

N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a biphenyl core with a trifluoromethyl group at the 4’ position and a piperidine ring attached to the carboxamide group at the 2-position.

科学的研究の応用

N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.

Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and liquid crystals.

Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide typically involves multiple steps:

Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide in the presence of a suitable catalyst.

Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the biphenyl core.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the piperidine-substituted biphenyl compound with an appropriate carboxylic acid derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

化学反応の分析

Types of Reactions

N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted biphenyl derivatives.

作用機序

The mechanism of action of N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Similar Compounds

- N-(Piperidin-4-yl)-4’-methylbiphenyl-2-carboxamide

- N-(Piperidin-4-yl)-4’-chlorobiphenyl-2-carboxamide

- N-(Piperidin-4-yl)-4’-fluorobiphenyl-2-carboxamide

Uniqueness

N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain molecular targets compared to its analogs.

生物活性

N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide, also known by its CAS number 182439-41-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula: C₁₉H₁₉F₃N₂O

- Molecular Weight: 348.362 g/mol

- CAS Number: 182439-41-4

- IUPAC Name: N-piperidin-4-yl-2-[4-(trifluoromethyl)phenyl]benzamide

Pharmacological Activity

Research indicates that N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide exhibits various biological activities, particularly in the modulation of the central nervous system (CNS) and potential anti-cancer properties.

1. CNS Activity

The compound has been investigated for its role as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in several CNS disorders. Positive allosteric modulators of mGluR5 have been shown to enhance cognitive functions and exhibit antipsychotic-like effects in animal models .

2. Antitumor Activity

Studies have demonstrated that derivatives of biphenyl carboxamides can inhibit cancer cell proliferation. The introduction of trifluoromethyl groups has been associated with increased potency against various cancer cell lines, including breast and prostate cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine and biphenyl moieties significantly influence the biological activity of the compound. For instance:

- Trifluoromethyl Group: Enhances lipophilicity and receptor binding affinity.

- Piperidine Ring: Essential for maintaining structural integrity and biological activity.

Case Studies

Several case studies highlight the efficacy of N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide in various experimental settings:

特性

IUPAC Name |

N-piperidin-4-yl-2-[4-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O/c20-19(21,22)14-7-5-13(6-8-14)16-3-1-2-4-17(16)18(25)24-15-9-11-23-12-10-15/h1-8,15,23H,9-12H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQANXBKFOZBCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182439-41-4 | |

| Record name | N-(Piperidin-4-yl)-4'-(trifluoromethyl)-biphenyl-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182439414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(PIPERIDIN-4-YL)-4'-(TRIFLUOROMETHYL)-BIPHENYL-2-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP7YFS63H2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。